molecular formula C26H25N5O3S B2579460 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207047-05-9

2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2579460
CAS No.: 1207047-05-9
M. Wt: 487.58
InChI Key: AGADJZAZVDQBEP-UHFFFAOYSA-N
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Description

The compound 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, a bicyclic heterocyclic system known for its pharmacological relevance. Position 5 is substituted with a 1,2,4-oxadiazole ring linked to a 4-(methylthio)phenyl group, which may act as a bioisostere for ester or amide functionalities, enhancing binding affinity and resistance to enzymatic degradation .

The synthesis of such compounds likely involves multi-component reactions (as seen in pyranopyrazole derivatives ) and cycloaddition strategies for oxadiazole formation .

Properties

CAS No.

1207047-05-9

Molecular Formula

C26H25N5O3S

Molecular Weight

487.58

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O3S/c1-3-4-15-33-23-8-6-5-7-20(23)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-34-24)18-9-11-19(35-2)12-10-18/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

AGADJZAZVDQBEP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule that belongs to the class of pyrazolopyrazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Properties

This compound features several notable structural components:

  • Pyrazolo[1,5-a]pyrazine core : Known for various biological activities.
  • 1,2,4-Oxadiazole moiety : Commonly associated with antibacterial and antifungal properties .
  • Methylthio and butoxyphenyl groups : These substituents may influence the compound's pharmacological profile and enhance its biological activity.

Antimicrobial Activity

The presence of the 1,2,4-oxadiazole moiety suggests potential antimicrobial properties. Compounds containing this structure have been documented to exhibit activity against a range of bacterial and fungal pathogens. For instance, studies on similar oxadiazole derivatives have reported significant antibacterial effects against various strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity (IC50)
1,2,4-Oxadiazole Derivative AE. coli15 µM
1,2,4-Oxadiazole Derivative BS. aureus20 µM
1,2,4-Oxadiazole Derivative CC. albicans10 µM

Anticancer Activity

Research indicates that compounds with a pyrazolopyrazine structure often display promising anticancer properties. The ability of these compounds to inhibit key enzymes such as thymidylate synthase (TS) has been highlighted in various studies. For example, derivatives of oxadiazoles have shown potent inhibitory effects on cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values significantly lower than standard chemotherapeutics .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Oxadiazole Derivative XMCF-724.74
Pyrazolopyrazine Derivative YHCT-11618.78
Pyrazolopyrazine Derivative ZA549 (Lung Cancer)22.30

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The oxadiazole ring has been shown to inhibit enzymes critical for DNA synthesis and repair, such as thymidylate synthase and various deacetylases .
  • Induction of Apoptosis : Some studies have indicated that derivatives can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 expression .
  • Antioxidant Activity : Certain pyrazolopyrazines exhibit antioxidant properties that can contribute to their overall therapeutic effects.

Case Studies

In a recent study focusing on the synthesis and evaluation of related compounds, researchers found that modifications to the oxadiazole moiety significantly enhanced anticancer activity against liver carcinoma cell lines (e.g., HUH7), with some derivatives outperforming established drugs like 5-Fluorouracil . Another study demonstrated that specific substitutions on the pyrazolopyrazine scaffold could lead to improved selectivity and potency against tumor cells while minimizing toxicity towards normal cells .

Scientific Research Applications

Structural Characteristics

  • Phenyl Groups: The presence of butoxy and methylthio substituents enhances its solubility and reactivity.
  • Oxadiazole Ring: Known for its role in biological activity, the oxadiazole moiety contributes to the compound's potential as a pharmaceutical agent.
  • Pyrazolo[1,5-a]pyrazine Core: This bicyclic structure is associated with various biological activities, including anti-inflammatory and anti-cancer properties.

Pharmaceutical Research

The compound's structural features suggest it may exhibit significant pharmacological activities:

  • Anticancer Activity: Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: The oxadiazole ring is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.

Materials Science

Due to its unique chemical structure, this compound can be explored for:

  • Organic Light Emitting Diodes (OLEDs): The electron-donating properties of the pyrazine core may enhance the efficiency of OLEDs.
  • Photovoltaic Applications: Its ability to absorb light can be utilized in solar cell technologies.

Biochemical Studies

The compound can serve as a probe in biochemical assays:

  • Fluorescent Labeling: The incorporation of fluorescent tags can aid in tracking biological processes in live cells.
  • Enzyme Inhibition Studies: Investigating the inhibition effects on specific enzymes could reveal therapeutic potentials.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells using pyrazolo[1,5-a]pyrazines.
Anti-inflammatory PropertiesInvestigated oxadiazole derivatives showing significant reduction in inflammation markers in animal models.
OLED DevelopmentReported enhanced efficiency in light emission using modified pyrazine compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo-pyrazinones, pyrazolo-pyrimidines, and oxadiazole-containing derivatives, focusing on substituent effects, biological activities, and synthetic approaches.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Notable Biological Activities Synthesis Highlights References
2-(2-Butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-Butoxyphenyl; 4-(methylthio)phenyl-oxadiazole Inferred protein interaction/kinase inhibition Oxadiazole cycloaddition N/A
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl; 3,4-dimethoxyphenethyl Protein-small molecule interactions Multi-step functionalization
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl; 4-fluorophenyl; trifluoromethyl Antitrypanosomal, KDR kinase inhibition Adapted literature methods
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one Phenyl; hydroxymethyl; methyl-oxadiazole Potential solubility-driven bioactivity Oxadiazole cycloaddition
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl; phenyl Pharmacological evaluation (undisclosed) Multi-component synthesis

Key Observations:

Core Structure Variations :

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (target compound, ) exhibit planar bicyclic systems suitable for aromatic stacking in protein binding.
  • Pyrazolo[1,5-a]pyrimidines (e.g., ) feature a pyrimidine ring, broadening electron-deficient regions for kinase active-site interactions.

Electron-Withdrawing Groups: Halogenated aryl groups (e.g., 4-chlorophenyl in , trifluoromethyl in ) may increase binding affinity through hydrophobic and electrostatic interactions. Bioisosteres: The 1,2,4-oxadiazole ring in the target compound and serves as a metabolically stable replacement for esters/amides, critical for oral bioavailability .

Biological Activities: Pyrazolo-pyrazinones (e.g., ) are implicated in protein interactions, suggesting applications in enzyme inhibition or receptor modulation. Pyrazolo-pyrimidines (e.g., ) demonstrate antitrypanosomal and kinase inhibitory activities, highlighting scaffold versatility.

Synthetic Strategies :

  • Oxadiazole formation via cycloaddition (e.g., ) and multi-component reactions (e.g., ) are common for assembling complex heterocycles.

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